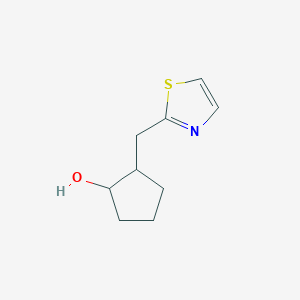

2-(Thiazol-2-ylmethyl)cyclopentan-1-ol

Description

Contextualization of Thiazole-Containing Scaffolds in Contemporary Organic and Medicinal Chemistry

The thiazole (B1198619) ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a cornerstone of medicinal chemistry. nih.gov This structural motif is present in a wide array of natural products, most notably Vitamin B1 (Thiamine), and serves as a critical scaffold in numerous synthetic compounds with significant therapeutic value. researchgate.neteurekaselect.com The versatility of the thiazole nucleus is demonstrated by its presence in drugs with diverse biological activities, including antimicrobial, antiretroviral, antifungal, anti-inflammatory, and anticancer properties. semanticscholar.orgbohrium.com

The aromatic nature of the thiazole ring, arising from the delocalization of pi-electrons, provides a stable platform for a variety of chemical modifications. nih.gov This allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are crucial for its pharmacokinetic and pharmacodynamic profile. The nitrogen and sulfur heteroatoms in the ring can also participate in hydrogen bonding and other non-covalent interactions with biological targets, such as enzymes and receptors, leading to potent and selective modulation of their function. nih.gov

A testament to the importance of the thiazole scaffold is its incorporation into a number of FDA-approved drugs. For instance, Ritonavir, an antiretroviral medication used in the treatment of HIV/AIDS, features a thiazole ring that is essential for its activity as a protease inhibitor. eurekaselect.com Another example is Dasatinib, a targeted cancer therapy used to treat certain types of leukemia, which contains a thiazole moiety that contributes to its potent inhibition of tyrosine kinases. nih.gov The continued exploration of thiazole-based compounds in drug discovery programs underscores their enduring significance in the development of new therapeutic agents. bohrium.com

| Drug Name | Therapeutic Area | Role of Thiazole Moiety |

| Ritonavir | Antiretroviral (HIV/AIDS) | Essential for protease inhibition |

| Dasatinib | Oncology (Leukemia) | Contributes to tyrosine kinase inhibition |

| Sulfathiazole | Antibacterial | Part of the sulfonamide pharmacophore |

| Abafungin | Antifungal | Key component of the bioactive scaffold |

The Cyclopentanol (B49286) Moiety as a Structural Feature in Bioactive Molecules

The cyclopentanol ring, a five-membered alicyclic alcohol, is a structural feature found in a variety of natural products and synthetic molecules. mmsl.cz While not as prevalent as other cyclic systems in pharmaceuticals, the cyclopentane (B165970) framework offers a unique three-dimensional scaffold that can be strategically employed in drug design. nih.gov The hydroxyl group of the cyclopentanol moiety can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets. researchgate.net Furthermore, the stereochemistry of the hydroxyl group and other substituents on the cyclopentane ring can be precisely controlled, allowing for the synthesis of enantiomerically pure compounds with specific biological activities. nih.gov

Rationale for Academic Investigation of the Hybrid 2-(Thiazol-2-ylmethyl)cyclopentan-1-ol Architecture

The design of hybrid molecules, which combine two or more distinct pharmacophores into a single chemical entity, is a well-established strategy in medicinal chemistry. nih.gov This approach is predicated on the hypothesis that the resulting hybrid compound may exhibit synergistic or additive biological activities, an improved selectivity profile, or a reduced propensity for the development of drug resistance. nih.gov The rationale for the academic investigation of the hybrid this compound architecture stems from the potential to merge the well-documented therapeutic attributes of the thiazole ring with the unique structural features of the cyclopentanol moiety.

Academic research into this hybrid architecture would likely focus on several key areas. Synthetic chemists would be interested in developing efficient and stereoselective methods for the preparation of this compound and its derivatives. Medicinal chemists would then explore the structure-activity relationships of these compounds by systematically modifying both the thiazole and cyclopentanol rings. This could involve the introduction of various substituents to probe the steric and electronic requirements for biological activity. Such studies could lead to the identification of novel lead compounds for further development. researchgate.net

Overview of Research Trajectories for Novel Chemical Entities

The journey of a novel chemical entity (NCE) like this compound from a conceptual idea to a potential therapeutic agent follows a well-defined, albeit lengthy and complex, research and development trajectory. primescholars.compatheon.com This process can be broadly divided into several key stages:

Discovery and Development: This initial phase involves the design and synthesis of the target molecule. patheon.com For this compound, this would entail developing a synthetic route to couple the thiazole and cyclopentanol moieties. Following synthesis, the compound would undergo preliminary in vitro screening to assess its biological activity against a panel of relevant targets. ppd.com

Preclinical Research: If the initial screening results are promising, the NCE moves into preclinical development. fda.gov This stage involves a more comprehensive evaluation of the compound's efficacy and safety in cellular and animal models. Key studies include determining the mechanism of action, assessing the pharmacokinetic profile (absorption, distribution, metabolism, and excretion), and conducting preliminary toxicology studies to identify any potential adverse effects. primescholars.com

Clinical Research: Should the preclinical data support a favorable risk-benefit profile, the NCE can advance to clinical trials in humans. This phase is typically divided into three stages: patheon.com

Phase I: The NCE is administered to a small group of healthy volunteers to assess its safety, tolerability, and pharmacokinetic properties.

Phase II: The compound is given to a larger group of patients with the target disease to evaluate its efficacy and further assess its safety.

Phase III: Large-scale, multicenter trials are conducted to confirm the NCE's efficacy, monitor side effects, and compare it to existing treatments.

Regulatory Review and Post-Market Surveillance: Upon successful completion of all three clinical trial phases, a New Drug Application (NDA) is submitted to a regulatory agency, such as the U.S. Food and Drug Administration (FDA). fda.gov If approved, the drug can be marketed to the public. Post-market safety monitoring continues to track the long-term safety and efficacy of the new medication. fda.gov

The entire process from discovery to market approval can take over a decade and requires a significant investment of resources. primescholars.com For a novel chemical entity like this compound, each stage of this process would be crucial in determining its potential as a future therapeutic agent.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H13NOS |

|---|---|

Molecular Weight |

183.27 g/mol |

IUPAC Name |

2-(1,3-thiazol-2-ylmethyl)cyclopentan-1-ol |

InChI |

InChI=1S/C9H13NOS/c11-8-3-1-2-7(8)6-9-10-4-5-12-9/h4-5,7-8,11H,1-3,6H2 |

InChI Key |

UIFSOASRTYFQCZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C(C1)O)CC2=NC=CS2 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Thiazol 2 Ylmethyl Cyclopentan 1 Ol

Retrosynthetic Disconnection Strategies for the 2-(Thiazol-2-ylmethyl)cyclopentan-1-ol Framework

A logical retrosynthetic analysis of this compound suggests several key disconnections. The most straightforward approach involves disconnecting the bond between the cyclopentyl ring and the thiazole's methyl group. This leads to two primary synthons: a 2-methylthiazole (B1294427) anion equivalent and a 2-halomethylcyclopentan-1-ol or a related electrophile.

Alternatively, a disconnection at the C-C bond of the thiazol-2-ylmethyl fragment suggests an alkylation of a 2-lithiothiazole with a suitable cyclopentyl-based electrophile. A further disconnection of the cyclopentanol (B49286) ring through a functional group interconversion (FGI) could lead back to 2-(thiazol-2-ylmethyl)cyclopentan-1-one. This ketone intermediate can then be disconnected to cyclopentanone (B42830) and a 2-methylthiazole-derived nucleophile.

A third strategy involves constructing the thiazole (B1198619) ring onto a pre-existing cyclopentyl precursor. This would involve a precursor such as a (1-hydroxycyclopentyl)ethanethioamide, which could then undergo cyclization to form the thiazole ring directly attached to the cyclopentanol framework. Each of these strategies relies on robust methods for the formation of the individual thiazole and cyclopentanol components.

Classical and Modern Approaches to Thiazole Ring Formation

The thiazole ring is a common motif in pharmacologically active compounds, and numerous methods for its synthesis have been developed. ijper.org These range from classical condensation reactions to modern, sustainable approaches.

The Hantzsch thiazole synthesis is a cornerstone of heterocyclic chemistry, traditionally involving the reaction of an α-haloketone with a thioamide. chemhelpasap.com For the synthesis of a 2-substituted thiazole like 2-methylthiazole, thioacetamide (B46855) would be the thioamide of choice. The reaction proceeds through an initial S-alkylation of the thioamide, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring. youtube.com

Reaction Scheme: Hantzsch Thiazole Synthesis

| Reactant 1 | Reactant 2 | Product | Conditions |

|---|

Contemporary adaptations of the Hantzsch synthesis focus on improving yields, reducing reaction times, and employing greener conditions. For instance, microwave irradiation has been used to accelerate the reaction. organic-chemistry.org Furthermore, one-pot procedures where the α-haloketone is generated in situ from a ketone using a catalytic amount of iodine and an iron catalyst have been reported, representing a more atom-economical approach. researchgate.net Under acidic conditions, the regioselectivity of the reaction with N-monosubstituted thioureas can be altered, leading to different isomers. rsc.org

Multi-component reactions (MCRs) offer a highly efficient route to complex molecules like thiazoles in a single step, enhancing atom economy and reducing waste. acs.org Various MCRs have been developed for the synthesis of substituted thiazoles. One such approach involves the reaction of aldehydes, isothiocyanates, and alkyl bromides in the presence of a catalyst. nih.gov

A chemoenzymatic one-pot MCR has been developed for synthesizing thiazole derivatives, utilizing enzymes like trypsin to catalyze the reaction between secondary amines, benzoyl isothiocyanate, and dimethyl acetylenedicarboxylate (B1228247) under mild conditions. nih.gov This highlights the growing synergy between biocatalysis and synthetic organic chemistry. These methods often provide access to highly functionalized thiazoles that would otherwise require multi-step syntheses. acs.orgmdpi.com

Key green strategies include:

Microwave and Ultrasound Irradiation : These techniques can dramatically reduce reaction times and improve yields in classical syntheses like the Hantzsch reaction. researchgate.netnih.gov

Use of Green Solvents : Replacing traditional volatile organic solvents with water or other environmentally benign alternatives is a major focus. researchgate.net For example, the reaction of phenyl acetylene (B1199291) with N-bromosuccinimide and thiourea (B124793) has been successfully carried out in an aqueous medium. medmedchem.com

Reusable Catalysts : The use of solid-supported catalysts, such as silica-supported tungstosilicic acid or NiFe2O4 nanoparticles, facilitates easy separation and recycling of the catalyst, reducing waste and cost. acs.orgnih.gov

Catalyst-Free and Additive-Free Conditions : Some modern protocols allow for the synthesis of thiazoles without the need for any catalyst, often relying on the inherent reactivity of the starting materials under specific conditions. nih.gov

Comparison of Green Synthesis Techniques for Thiazoles

| Technique | Advantages |

|---|---|

| Microwave Irradiation | Rapid heating, shorter reaction times, often higher yields. researchgate.net |

| Ultrasonic Irradiation | Enhanced reaction rates, improved mass transfer. medmedchem.com |

| Green Solvents (e.g., Water) | Non-toxic, environmentally friendly, cost-effective. researchgate.net |

Transition metal catalysis has emerged as a powerful tool for the synthesis and functionalization of heterocyclic compounds, including thiazoles. nih.gov These methods often proceed via C-H bond activation, providing a direct route to substituted thiazoles that avoids the need for pre-functionalized starting materials.

Palladium and copper catalysts are commonly employed. For instance, palladium(II) acetate (B1210297) can catalyze the direct arylation of thiazole derivatives. organic-chemistry.org A catalytic system involving both palladium and copper has been used for the cyclization of N-arylcyanothioformamides to produce 2-cyanobenzothiazoles through an intramolecular C-S bond formation. mdpi.com These methods offer high selectivity and functional group tolerance, expanding the toolkit for creating diverse thiazole structures. organic-chemistry.org

Stereoselective Synthesis of the Cyclopentan-1-ol Moiety

One common approach is the asymmetric reduction of a 2-substituted cyclopentanone precursor. This can be achieved using chiral reducing agents or catalytic asymmetric hydrogenation. Another powerful strategy is the use of organocatalytic Michael additions to α,β-unsaturated systems to set the stereochemistry at the 2-position, followed by reduction of a ketone.

For example, an asymmetric Michael reaction between cyclopentane-1,2-dione and an electrophile like an alkylidene oxindole (B195798) has been demonstrated using a squaramide catalyst, achieving high enantioselectivities. beilstein-journals.orgbeilstein-journals.org While not directly applicable to the target molecule, this illustrates the potential of organocatalysis to create chiral substituted cyclopentane (B165970) rings. A multicatalytic cascade reaction involving a secondary amine and an N-heterocyclic carbene has been used to form densely functionalized cyclopentanones with high enantioselectivity from 1,3-dicarbonyls and α,β-unsaturated aldehydes. nih.gov Such strategies could be adapted to install the desired substitution pattern, followed by a diastereoselective reduction of the ketone to yield the final cyclopentanol.

Ring-closing metathesis (RCM) catalyzed by ruthenium carbene complexes is another viable route to cyclopentenols, which can then be hydrogenated to the desired saturated cyclopentanols. organic-chemistry.org The stereochemistry of the final product can be influenced by the choice of catalyst and reaction conditions.

Diastereoselective Control in Cyclopentane Ring Functionalization

Diastereoselective control is crucial for establishing the relative stereochemistry between the hydroxyl group and the thiazolylmethyl substituent. A common strategy involves the diastereoselective reduction of a precursor, 2-(thiazol-2-ylmethyl)cyclopentan-1-one. The stereochemical outcome of the ketone reduction is influenced by the steric hindrance of the reducing agent and the directing effects of the existing substituent.

Another approach is the diastereoselective alkylation of a cyclopentanone enolate with an electrophilic 2-(halomethyl)thiazole. The stereoselectivity of this reaction can be influenced by the nature of the enolate (e.g., lithium, sodium, or boron enolate), the solvent, and the presence of additives. Ring contraction strategies, for instance from a suitably substituted cyclohexane, can also be employed to generate cyclopentane architectures with predictable stereocontrol. oregonstate.edu

The table below summarizes some common diastereoselective methods applicable to the synthesis of substituted cyclopentanes.

| Method | Description | Key Factors Influencing Diastereoselectivity |

| Ketone Reduction | Reduction of a 2-substituted cyclopentanone to the corresponding alcohol. | Steric bulk of the reducing agent (e.g., NaBH4 vs. L-Selectride), chelation control with adjacent functional groups. |

| Enolate Alkylation | Reaction of a cyclopentanone enolate with an electrophile. | Enolate geometry, solvent, temperature, nature of the counter-ion. |

| Conjugate Addition | Michael addition of a nucleophile to a cyclopentenone derivative. | Catalyst, solvent, steric and electronic properties of the nucleophile and substrate. |

| Ring Contraction | Rearrangement of a six-membered ring to a five-membered ring. | Stereochemistry of the starting six-membered ring, reaction conditions (e.g., semipinacol, Wolff rearrangement). oregonstate.edu |

Enantioselective Synthesis Strategies for the Cyclopentan-1-ol Stereocenter

To obtain a single enantiomer of this compound, enantioselective methods are employed. These strategies can be broadly categorized into the use of chiral auxiliaries, chiral catalysts, or enzymatic resolutions.

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of substituted cyclopentanes. nih.gov For instance, proline-derived catalysts can facilitate asymmetric Michael additions to cyclopentenones, establishing a chiral center that can be further elaborated. Similarly, transition metal catalysts with chiral ligands can effect enantioselective hydrogenations or other transformations. acs.org

Enzymatic resolutions offer another viable route. A racemic mixture of this compound or a precursor can be subjected to enzymatic acylation or hydrolysis, where one enantiomer reacts preferentially, allowing for the separation of the two. acs.org

Substrate-Controlled and Reagent-Controlled Stereochemical Approaches

The stereochemical outcome of the synthesis can be dictated by either the inherent stereochemistry of the substrate or the chirality of the reagents and catalysts used.

Substrate-controlled approaches rely on the existing stereocenters in the molecule to direct the stereochemistry of subsequent transformations. For example, a chiral starting material can be used to construct the cyclopentane ring, and its inherent chirality will influence the facial selectivity of reactions.

Reagent-controlled approaches, in contrast, use external chiral reagents or catalysts to induce stereoselectivity, often irrespective of the substrate's inherent stereochemical biases. The use of chiral reducing agents for the reduction of a prochiral ketone or the application of a chiral catalyst in a carbon-carbon bond-forming reaction are prime examples of this strategy.

Coupling Reactions for C-C Bond Formation Between Thiazole and Cyclopentanol Fragments

The formation of the carbon-carbon bond between the thiazole ring and the cyclopentane moiety is a pivotal step in the synthesis. Organometallic coupling reactions are particularly well-suited for this purpose.

Strategic Application of Organometallic Coupling Reactions (e.g., Grignard, Suzuki, Stille)

Grignard Reactions: A plausible approach involves the reaction of a Grignard reagent derived from 2-halothiazole with cyclopentanone. This would be followed by a reduction step to yield the target alcohol. Alternatively, the Grignard reagent of 2-methylthiazole could be reacted with cyclopentene (B43876) oxide. cymitquimica.com

Suzuki Coupling: The Suzuki-Miyaura coupling is a highly versatile method for C-C bond formation. tcichemicals.com This could involve the reaction of a thiazole boronic acid or ester with a cyclopentenyl halide or triflate, followed by hydration and reduction of the double bond. numberanalytics.commit.edu The reaction is typically catalyzed by a palladium complex and requires a base. researchgate.netresearchgate.net

Stille Coupling: The Stille reaction provides another powerful method for coupling, utilizing an organotin reagent. wikipedia.org A potential route would involve the coupling of a 2-(trialkylstannyl)thiazole with a cyclopentenyl halide or triflate, catalyzed by a palladium complex. numberanalytics.comresearchgate.net

The table below outlines the key components for these organometallic coupling reactions.

| Coupling Reaction | Thiazole Fragment | Cyclopentane Fragment | Catalyst/Reagents |

| Grignard | 2-Halothiazole or 2-Methylthiazole | Cyclopentanone or Cyclopentene Oxide | Magnesium |

| Suzuki | Thiazole boronic acid/ester | Cyclopentenyl halide/triflate | Palladium catalyst, Base |

| Stille | 2-(Trialkylstannyl)thiazole | Cyclopentenyl halide/triflate | Palladium catalyst |

Reductive and Oxidative Coupling Methodologies

While organometallic cross-coupling reactions are prevalent, reductive and oxidative coupling methods offer alternative strategies.

Reductive Coupling: A reductive coupling approach could involve the reaction of 2-formylthiazole with cyclopentanone in the presence of a reducing agent like samarium(II) iodide. This can lead to the formation of a pinacol-type product which can be further transformed.

Oxidative Coupling: Oxidative coupling methods, though less common for this specific transformation, could potentially be employed. These reactions typically involve the generation of radical or cationic intermediates that subsequently couple.

Functional Group Interconversions and Protective Group Chemistry in the Synthesis Sequence

Throughout the synthesis of this compound, functional group interconversions (FGIs) and the use of protecting groups are essential.

FGIs are necessary to manipulate the reactivity of different parts of the molecule. For example, an alcohol may be oxidized to a ketone to allow for an alkylation reaction, and then subsequently reduced back to the alcohol.

Protecting groups are often required to mask reactive functional groups and prevent unwanted side reactions. The nitrogen atom of the thiazole ring, for instance, can be protonated or alkylated under certain conditions. pharmaguideline.comwikipedia.org While the thiazole nitrogen is generally not highly nucleophilic, in certain coupling reactions or under strongly acidic or basic conditions, protection might be necessary. Common nitrogen protecting groups include carbamates like Boc (tert-butoxycarbonyl) or amides. researchgate.net Similarly, the hydroxyl group of the cyclopentanol may need to be protected, for example as a silyl (B83357) ether, during a subsequent reaction step. The choice of protecting group is critical and must be compatible with the reaction conditions of the synthetic steps and allow for selective removal. researchgate.net

Process Optimization and Scale-Up Considerations in Laboratory Synthesis

The successful laboratory-scale synthesis of this compound hinges on the careful optimization of a multi-step process, primarily involving the generation of a nucleophilic 2-methylthiazole anion followed by its reaction with cyclopentanone. Key considerations involve maximizing yield, ensuring purity, and maintaining safe and manageable conditions as the reaction scale increases.

Hypothetical Synthetic Pathway:

The principal route involves the deprotonation of 2-methylthiazole using a strong base, such as n-butyllithium (n-BuLi), to form a lithiated intermediate. This potent nucleophile is then reacted with cyclopentanone. The resulting magnesium alkoxide is subsequently quenched with an aqueous acid to yield the final alcohol product.

Optimization of Reaction Parameters:

The optimization of this synthesis can be divided into two main stages: the formation of the organometallic reagent and the subsequent addition to the electrophile (cyclopentanone).

Base and Stoichiometry: n-Butyllithium is a common and effective choice for this transformation. An optimal molar ratio is typically between 1.05 and 1.2 equivalents relative to 2-methylthiazole to ensure complete deprotonation without excess base, which could lead to side reactions in the next step.

Solvent: Anhydrous tetrahydrofuran (B95107) (THF) is the preferred solvent due to its ability to solvate the lithium cation, enhancing the reactivity of the organometallic species.

Temperature: This reaction is highly exothermic. Maintaining a low temperature, typically between -78 °C and -40 °C, is crucial to prevent side reactions and decomposition of the lithiated intermediate.

Nucleophilic Addition to Cyclopentanone: The conditions for the carbon-carbon bond-forming step directly influence product yield and purity.

Temperature and Addition Rate: Cyclopentanone should be added slowly to the solution of the lithiated thiazole while maintaining a low temperature (-78 °C) to control the exothermicity of the reaction. A rapid increase in temperature can lead to the formation of impurities.

Reaction Time: After the addition is complete, the reaction is typically stirred for a set period to ensure it proceeds to completion. This duration is an important parameter to optimize; insufficient time leads to unreacted starting material, while excessive time may promote side reactions.

Aqueous Work-up (Quenching): The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). This protonates the alkoxide to form the desired alcohol and neutralizes any remaining organolithium species.

The following interactive table summarizes the key parameters that would be investigated during the optimization phase of the synthesis.

| Parameter | Variable Investigated | Range/Conditions Tested | Desired Outcome |

| Lithiation Step | Base Equivalence | 1.0, 1.1, 1.2, 1.5 eq. n-BuLi | Maximize conversion of 2-methylthiazole with minimal excess base. |

| Temperature | -78 °C, -60 °C, -40 °C | Highest yield of stable lithiated intermediate without decomposition. | |

| Time | 30 min, 60 min, 90 min | Shortest time required for complete deprotonation. | |

| Addition Step | Addition Temperature | -78 °C, -60 °C | Minimize side-product formation by controlling the exothermic reaction. |

| Cyclopentanone Equivalence | 1.0, 1.1, 1.2 eq. | Ensure complete consumption of the valuable lithiated intermediate. | |

| Reaction Time | 1 hr, 2 hrs, 4 hrs | Determine the point of maximum product formation before degradation occurs. | |

| Quenching Agent | H₂O, sat. aq. NH₄Cl | Efficiently protonate the alkoxide and ensure a safe, easily separable work-up. |

Scale-Up Considerations:

Transitioning the optimized synthesis from a small (e.g., 100 mg) to a larger laboratory scale (e.g., 10-20 g) introduces several challenges that must be addressed.

Thermal Management: The exothermicity of both the lithiation and the addition steps becomes a significant safety and purity concern at a larger scale. The surface-area-to-volume ratio of the reaction flask decreases, making heat dissipation less efficient. A larger, more robust cooling bath (e.g., an acetone/dry ice bath) and slower reagent addition rates are necessary to maintain the required low temperatures.

Reagent Handling: Handling larger volumes of pyrophoric n-butyllithium requires stringent safety protocols, including transfer under an inert atmosphere (e.g., argon or nitrogen) via cannula or a dropping funnel.

Mixing and Agitation: Efficient stirring is crucial for maintaining thermal and concentration homogeneity. As the reaction volume increases, standard magnetic stirring may become inadequate. Mechanical overhead stirring is often required to ensure that reagents are mixed effectively, preventing localized "hot spots" and side reactions.

Work-up and Purification: At a small scale, purification is often achieved using column chromatography. However, this method is time-consuming, requires large volumes of solvent, and is impractical for multi-gram quantities. Therefore, developing a purification strategy based on crystallization or distillation is a key scale-up objective. The crude product might be purified through an acid-base extraction to remove non-basic impurities before a final crystallization or high-vacuum distillation.

The table below outlines the primary challenges encountered during scale-up and the corresponding strategies to mitigate them.

| Challenge | Small-Scale Method (e.g., 1 mmol) | Large-Scale Strategy (e.g., 100 mmol) |

| Heat Dissipation | Simple ice or dry ice bath. | Large-capacity dry ice/acetone bath; slow, controlled addition via dropping funnel; monitoring of internal temperature. |

| Reagent Addition | Manual syringe addition. | Addition via pressure-equalizing dropping funnel or syringe pump under an inert atmosphere. |

| Mixing | Magnetic stirrer. | Mechanical overhead stirrer to ensure efficient mixing in a larger reaction vessel. |

| Purification | Flash column chromatography. | Development of a non-chromatographic method: crystallization, distillation, or acid-base extraction. |

By systematically optimizing the reaction parameters at a small scale and then strategically addressing the challenges of thermal management, reagent handling, and purification, the laboratory synthesis of this compound can be reliably scaled to produce multi-gram quantities of the target compound.

Advanced Spectroscopic and Chromatographic Characterization of 2 Thiazol 2 Ylmethyl Cyclopentan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR allows for the determination of the connectivity of atoms and their spatial relationships.

One-Dimensional NMR (¹H, ¹³C, DEPT)

One-dimensional NMR experiments, including proton (¹H), carbon-13 (¹³C), and Distortionless Enhancement by Polarization Transfer (DEPT), offer fundamental insights into the number and types of atoms present in a molecule.

The ¹H NMR spectrum of 2-(Thiazol-2-ylmethyl)cyclopentan-1-ol is predicted to exhibit distinct signals corresponding to the protons of the thiazole (B1198619) ring, the methylene (B1212753) bridge, and the cyclopentanol (B49286) moiety. The protons on the thiazole ring are expected to appear in the aromatic region, typically between δ 7.0 and 8.0 ppm. The methylene protons adjacent to the thiazole ring would likely resonate as a multiplet, influenced by the neighboring chiral center on the cyclopentanol ring. The protons of the cyclopentanol ring would appear in the aliphatic region, with the proton attached to the carbon bearing the hydroxyl group (CH-OH) showing a characteristic downfield shift.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbon atoms of the thiazole ring are expected to appear in the downfield region of the spectrum. The DEPT-135 experiment would distinguish between CH, CH₂, and CH₃ groups, with CH and CH₃ signals appearing as positive peaks and CH₂ signals as negative peaks. This is particularly useful in assigning the carbons of the cyclopentyl ring and the methylene bridge.

Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.70 | d | 1H | Thiazole H-4 |

| ~7.25 | d | 1H | Thiazole H-5 |

| ~4.10 | m | 1H | CH-OH |

| ~3.20 | m | 2H | CH₂-Thiazole |

| ~2.10 | m | 1H | CH-CH₂ |

| ~1.90-1.50 | m | 6H | Cyclopentyl CH₂ |

| ~2.50 | s (broad) | 1H | OH |

Predicted ¹³C NMR and DEPT-135 Data for this compound

| Chemical Shift (δ) ppm | DEPT-135 | Assignment |

| ~168 | - | Thiazole C-2 |

| ~143 | CH | Thiazole C-4 |

| ~119 | CH | Thiazole C-5 |

| ~75 | CH | C-OH |

| ~45 | CH | CH-CH₂ |

| ~35 | CH₂ | CH₂-Thiazole |

| ~34 | CH₂ | Cyclopentyl CH₂ |

| ~24 | CH₂ | Cyclopentyl CH₂ |

| ~22 | CH₂ | Cyclopentyl CH₂ |

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are instrumental in establishing the precise connectivity of atoms and the stereochemistry of the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Cross-peaks would be expected between the thiazole protons (H-4 and H-5), between the methylene bridge protons and the adjacent methine proton on the cyclopentyl ring, and among the protons of the cyclopentanol ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would be used to definitively assign the carbon signals based on the known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. Key correlations would be expected from the methylene protons to the C-2 and C-4 carbons of the thiazole ring, and to the C-1 and C-2 carbons of the cyclopentyl ring, confirming the linkage between the two ring systems.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. NOESY correlations would be crucial in determining the relative stereochemistry of the substituents on the cyclopentanol ring. For instance, correlations between the methylene bridge protons and specific protons on the cyclopentyl ring would help establish their spatial orientation. libretexts.orgresearchgate.net

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a vital tool for determining the precise molecular formula of a compound by providing a highly accurate mass measurement. For this compound, the molecular formula is C₉H₁₃NOS.

The calculated exact mass for the neutral molecule [M] is 183.0718. In positive-ion mode ESI-HRMS, the protonated molecule [M+H]⁺ would be observed with a calculated m/z of 184.0796. The high accuracy of this measurement would confirm the elemental composition of the molecule, distinguishing it from other potential structures with the same nominal mass.

Infrared (IR) Spectroscopy for Identification of Key Functional Group Vibrations

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound is expected to show several characteristic absorption bands:

A broad band in the region of 3400-3200 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. nih.govnist.gov

C-H stretching vibrations for the sp² hybridized carbons of the thiazole ring are expected just above 3000 cm⁻¹, while the sp³ hybridized carbons of the cyclopentyl ring and methylene bridge will show C-H stretches just below 3000 cm⁻¹. cdnsciencepub.com

The C=N and C=C stretching vibrations of the thiazole ring are anticipated to appear in the 1650-1450 cm⁻¹ region. cdnsciencepub.com

A C-O stretching vibration for the secondary alcohol would likely be observed in the 1100-1000 cm⁻¹ range.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Broad, Strong | O-H stretch |

| ~3100 | Medium | Aromatic C-H stretch |

| ~2950, ~2870 | Strong | Aliphatic C-H stretch |

| ~1580 | Medium | C=N stretch (thiazole) |

| ~1480 | Medium | C=C stretch (thiazole) |

| ~1050 | Strong | C-O stretch |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for identifying chromophores (light-absorbing groups).

The thiazole ring is the primary chromophore in this compound. Thiazole and its simple alkyl derivatives typically exhibit absorption maxima (λ_max) in the range of 230-245 nm, corresponding to π→π* electronic transitions. mdpi.com The presence of the cyclopentylmethyl substituent is not expected to significantly shift this absorption.

Predicted UV-Vis Absorption Data

| λ_max (nm) | Solvent | Transition |

| ~240 | Ethanol | π→π* |

Computational and Theoretical Chemistry Studies on 2 Thiazol 2 Ylmethyl Cyclopentan 1 Ol

Quantum Chemical Calculations for Electronic Structure and Conformation

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the behavior of its electrons.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. asianpubs.orgekb.eg For 2-(Thiazol-2-ylmethyl)cyclopentan-1-ol, DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G*, would be employed to determine its most stable three-dimensional structure (optimized geometry). asianpubs.orgresearchgate.net These calculations would minimize the energy of the molecule by adjusting the positions of its atoms, providing precise bond lengths, bond angles, and dihedral angles.

Furthermore, DFT is used to calculate the molecule's electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ekb.egmdpi.com The HOMO-LUMO energy gap is a crucial parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. mdpi.com The distribution of these frontier orbitals would reveal the likely sites for nucleophilic and electrophilic attack.

To account for the influence of a solvent, these calculations can be performed in conjunction with a continuum solvation model, which would provide a more realistic representation of the molecule's behavior in a solution.

Table 1: Hypothetical DFT-Calculated Properties for this compound

| Property | Calculated Value | Units |

|---|---|---|

| Total Energy | -850.12345 | Hartrees |

| HOMO Energy | -6.543 | eV |

| LUMO Energy | -0.234 | eV |

| HOMO-LUMO Gap | 6.309 | eV |

Ab initio methods are quantum chemistry calculations that are based on first principles, without the use of experimental data in their fundamental formulation. nih.gov Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide a hierarchy of accuracy for calculating molecular energies. nih.gov For this compound, these methods would be used to obtain highly accurate single-point energy calculations on the DFT-optimized geometries.

These high-level calculations are computationally more demanding than DFT but are valuable for benchmarking the results from less expensive methods and for obtaining very precise energetic information, such as the relative energies of different stereoisomers or conformers. This information is critical for understanding the thermodynamic stability of the molecule.

Conformational Analysis through Molecular Mechanics and Molecular Dynamics Simulations

The flexibility of the cyclopentane (B165970) ring and the rotatable bonds in the thiazolylmethyl side chain of this compound mean that the molecule can adopt numerous conformations.

Molecular mechanics (MM) methods, which use classical physics to model the potential energy surface of a molecule, are well-suited for exploring the conformational landscape. A systematic search of the torsional angles would identify low-energy conformers.

Molecular dynamics (MD) simulations would provide a more dynamic picture of the molecule's behavior over time. nih.gov In an MD simulation, the atoms of the molecule are allowed to move according to Newton's laws of motion, providing insights into its flexibility and the transitions between different conformational states. Such simulations can reveal the most populated conformations in a given environment (e.g., in water or a nonpolar solvent). nih.gov

Molecular Docking Studies for Hypothetical Biomolecular Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. impactfactor.orgnih.govresearchgate.net In the context of drug discovery, docking is often used to predict the binding mode of a small molecule ligand to the active site of a protein.

For this compound, a hypothetical molecular docking study could be performed against a relevant biological target, for instance, an enzyme implicated in a particular disease. The docking algorithm would sample a large number of possible orientations of the molecule within the protein's binding site and score them based on a scoring function that estimates the binding affinity.

The results would highlight the key intermolecular interactions, such as hydrogen bonds (e.g., involving the hydroxyl group of the cyclopentanol (B49286) ring or the nitrogen atom of the thiazole (B1198619) ring), hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. nih.gov This information is invaluable for understanding the structural basis of a molecule's potential biological activity.

Table 2: Hypothetical Molecular Docking Results for this compound with a Hypothetical Kinase Target

| Parameter | Result |

|---|---|

| Binding Affinity | -7.8 kcal/mol |

| Interacting Residues | LYS72, GLU91, LEU135, VAL143 |

| Hydrogen Bonds | Hydroxyl group with GLU91 backbone |

Quantitative Structure-Activity Relationship (QSAR) Modeling Methodologies (Theoretical Framework)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. researchgate.netlaccei.orgimist.ma The theoretical framework of QSAR involves several steps:

Data Set Selection: A series of structurally related compounds with experimentally determined biological activities would be compiled. This compound would be one member of this dataset.

Descriptor Calculation: A large number of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would be calculated. These can include constitutional, topological, geometric, and electronic descriptors.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, would be used to build a mathematical equation that correlates the descriptors with the biological activity. imist.maresearchgate.net

Model Validation: The predictive power of the QSAR model would be rigorously validated using internal and external validation techniques to ensure its robustness and reliability. imist.maresearchgate.net

A validated QSAR model could then be used to predict the biological activity of new, untested compounds, thereby guiding the design of more potent molecules.

Prediction of Spectroscopic Properties and Reaction Pathways via Computational Approaches

Computational chemistry can also be used to predict the spectroscopic properties of molecules. nih.gov For this compound, methods like DFT can be used to calculate its vibrational frequencies, which correspond to the peaks in an infrared (IR) spectrum. researchgate.net Similarly, nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be computed, which are invaluable for interpreting experimental NMR spectra and confirming the structure of the compound. mdpi.com

Furthermore, computational methods can be employed to investigate potential reaction pathways for the synthesis or metabolism of this compound. researchgate.net By calculating the energies of reactants, transition states, and products, the feasibility and kinetics of a chemical reaction can be assessed.

Table 3: Hypothetical Computationally Predicted Spectroscopic Data for this compound

| Spectrum | Key Predicted Signals |

|---|---|

| IR (cm⁻¹) | 3400 (O-H stretch), 2950 (C-H stretch), 1580 (C=N stretch) |

| ¹H NMR (ppm) | 7.7 (thiazole-H), 7.2 (thiazole-H), 4.1 (CH-OH), 3.2 (CH₂-thiazole), 1.5-2.0 (cyclopentyl-H) |

| ¹³C NMR (ppm) | 168 (thiazole-C2), 143 (thiazole-C4), 119 (thiazole-C5), 75 (C-OH), 40 (CH₂-thiazole), 25-35 (cyclopentyl-C) |

Analysis of Aromaticity and Electronic Delocalization within the Thiazole Ring

Aromaticity in the five-membered thiazole ring, which contains both a sulfur and a nitrogen atom, arises from the cyclic delocalization of six π-electrons, conforming to Hückel's rule (4n+2 π-electrons). This delocalization results in a significant stabilization of the ring system compared to a hypothetical localized structure. The presence of heteroatoms with differing electronegativities, however, leads to an uneven distribution of electron density and bond lengths that are distinct from those in purely carbocyclic aromatic systems like benzene.

Computational studies on thiazole and its derivatives commonly employ a variety of theoretical methods to assess the degree of aromaticity and the nature of electronic delocalization. researchgate.netnih.gov These investigations often utilize Density Functional Theory (DFT) for geometry optimization and the calculation of electronic properties. researchgate.netnih.gov Key insights into aromaticity are derived from several widely accepted indices.

One of the most common geometric descriptors of aromaticity is the Harmonic Oscillator Model of Aromaticity (HOMA). researchgate.netmdpi.com The HOMA index evaluates the deviation of bond lengths within the ring from an optimal value assumed for a fully aromatic system. A HOMA value of 1 indicates a fully aromatic system, while values approaching 0 suggest a non-aromatic structure. For heterocyclic systems like thiazole, specific parametrizations are sometimes employed to accurately capture the influence of the heteroatoms on the bond lengths. researchgate.netbohrium.com While specific HOMA values for this compound are not available in the literature, studies on various thiazole derivatives show that the aromaticity of the ring can be influenced by the nature of its substituents. researchgate.net

Table 1: Illustrative HOMA and NICS(0) Values for Thiazole and Related Five-Membered Heterocycles (Note: These are representative values from computational studies of the parent heterocycles and are provided for comparative purposes.)

| Compound | HOMA | NICS(0) (ppm) |

| Thiophene | 0.76 | -13.0 |

| Thiazole | ~0.6-0.7 | ~ -10 to -12 |

| Benzene | 1.00 | -9.7 |

Another widely used method to probe aromaticity is based on magnetic criteria, such as the Nucleus-Independent Chemical Shift (NICS). mdpi.comunirioja.es NICS calculations determine the magnetic shielding at the center of the ring (NICS(0)) or at a point above the ring plane (e.g., NICS(1)). A negative NICS value is indicative of a diatropic ring current, a hallmark of aromaticity, signifying that the delocalized π-electrons are generating a magnetic field that opposes the external applied field. unirioja.es For five-membered heterocycles like thiophene, NICS values confirm their aromatic character. whiterose.ac.uk

Electronic delocalization within the thiazole ring can be further analyzed using methods like Natural Bond Orbital (NBO) analysis. researchgate.netnih.gov NBO analysis examines the interactions between filled and vacant orbitals, providing a quantitative measure of electron delocalization and hyperconjugative interactions. researchgate.netacs.org In the thiazole ring of a compound like this compound, NBO analysis would reveal strong π → π* interactions between the double bonds of the ring, confirming the delocalization of the π-electron system. Furthermore, it would quantify the charge distribution, highlighting the electron-donating or -withdrawing effects of the cyclopentylmethyl substituent on the electronic structure of the thiazole moiety. The stability of the molecule is often correlated with the extent of these delocalization energies. acs.org

Chemical Reactivity and Derivatization of 2 Thiazol 2 Ylmethyl Cyclopentan 1 Ol

Regioselective and Chemoselective Transformations of the Thiazole (B1198619) Ring

The thiazole ring is an electron-rich heteroaromatic system, which dictates its reactivity towards various reagents. nih.gov Its aromaticity allows for electrophilic and nucleophilic substitution reactions, while the presence of heteroatoms provides sites for metal coordination, facilitating cross-coupling reactions. medmedchem.com

Electrophilic Aromatic Substitution (SEAr): The thiazole ring is generally susceptible to electrophilic attack. wikipedia.org The position of substitution is directed by the electron-donating or withdrawing nature of the substituents already present on the ring. In the case of 2-(thiazol-2-ylmethyl)cyclopentan-1-ol, the 2-alkyl substituent is weakly activating. Electrophilic substitution is anticipated to occur preferentially at the C5 position, which is the most nucleophilic carbon atom in the 2-substituted thiazole ring. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation. masterorganicchemistry.com

A summary of potential electrophilic aromatic substitution reactions on the thiazole ring of this compound is presented below.

| Reaction | Reagents and Conditions | Expected Major Product |

| Nitration | HNO₃/H₂SO₄ | 2-((5-Nitrothiazol-2-yl)methyl)cyclopentan-1-ol |

| Bromination | Br₂/FeBr₃ | 2-((5-Bromothiazol-2-yl)methyl)cyclopentan-1-ol |

| Acylation | RCOCl/AlCl₃ | 2-((5-Acylthiazol-2-yl)methyl)cyclopentan-1-ol |

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution on the thiazole ring is less common and typically requires the presence of a good leaving group and strong electron-withdrawing groups to activate the ring. nih.gov For this compound, a preliminary functionalization, such as halogenation at the C2 or C5 position, would be necessary to enable subsequent nucleophilic displacement. For instance, a 2-halothiazole derivative could react with various nucleophiles like amines, alkoxides, or thiolates. researchgate.net

Metal-catalyzed cross-coupling reactions are powerful tools for C-C and C-heteroatom bond formation on aromatic rings. researchgate.net To utilize these reactions, the thiazole ring of this compound would first need to be functionalized with a suitable group, typically a halogen or a triflate. The resulting thiazolyl halide or triflate can then participate in various cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. A 5-bromo-2-((cyclopentyl)methyl)thiazole derivative could be coupled with various boronic acids to introduce new alkyl, aryl, or vinyl groups at the C5 position.

Heck Coupling: The Heck reaction couples an organohalide with an alkene in the presence of a palladium catalyst. This would allow for the introduction of alkenyl substituents onto the thiazole ring.

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an organohalide, catalyzed by palladium and copper complexes. It provides a route to introduce alkynyl moieties at the C5 position of the thiazole ring.

The table below summarizes potential metal-catalyzed cross-coupling reactions for a 5-bromo derivative of this compound.

| Coupling Reaction | Reactants | Catalyst System | Expected Product |

| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄, base | 2-((5-R-thiazol-2-yl)methyl)cyclopentan-1-ol |

| Heck | Alkene | Pd(OAc)₂, PPh₃, base | 2-((5-Alkenylthiazol-2-yl)methyl)cyclopentan-1-ol |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, base | 2-((5-Alkynylthiazol-2-yl)methyl)cyclopentan-1-ol |

Transformations and Variations of the Methyl Linker

The methylene (B1212753) bridge connecting the thiazole and cyclopentanol (B49286) rings is a key structural feature that can be subjected to various chemical modifications to modulate the compound's properties. While the methylene group in unactivated alkanes is generally considered chemically inert, its proximity to the electron-withdrawing thiazole ring can influence its reactivity.

One potential transformation is the introduction of substituents on the methylene carbon. This could theoretically be achieved through radical halogenation, followed by nucleophilic substitution. However, such reactions may lack selectivity and could lead to a mixture of products. A more controlled approach would involve the synthesis of analogues with a pre-functionalized linker.

Another area of exploration is the homologation of the methyl linker. The insertion of additional methylene units to create ethyl or propyl linkers would alter the spatial relationship between the thiazole and cyclopentanol rings, which could have significant implications for the molecule's biological activity.

Furthermore, the replacement of the methylene group with other functionalities could lead to novel analogues. For instance, replacement with a carbonyl group would yield a ketone, which could serve as a handle for further derivatization. Similarly, substitution with an amine or ether linkage would introduce new physicochemical properties.

Table 1: Theoretical Transformations of the Methyl Linker in this compound

| Transformation | Reagents/Conditions (Theoretical) | Product | Potential Outcome |

| Hydroxylation | P450 monooxygenase model systems | 2-(1-hydroxy-1-(thiazol-2-yl)methyl)cyclopentan-1-ol | Introduction of a secondary alcohol |

| Halogenation | N-Bromosuccinimide (NBS), light | 2-(bromo(thiazol-2-yl)methyl)cyclopentan-1-ol | Intermediate for further substitution |

| Carbonyl Formation | Oxidation (e.g., with CrO3) | (2-(cyclopentan-1-olyl)acetyl)thiazole | Ketone for further derivatization |

This table is illustrative and based on general principles of organic chemistry, as specific experimental data for this compound is not available.

Synthesis of Structural Analogues and Congeners for Academic Exploration

The synthesis of structural analogues and congeners of this compound is crucial for exploring the structure-activity relationships (SAR) of this chemical scaffold. Modifications can be systematically introduced at the thiazole ring, the cyclopentanol ring, and the methyl linker.

Cyclopentanol Ring Modifications: The cyclopentanol ring can also be a target for modification. Analogues with different stereochemistry at the hydroxyl and thiazolylmethyl substituents can be synthesized to investigate the importance of stereoisomerism for biological activity. Furthermore, the cyclopentyl ring can be replaced with other cycloalkanes (e.g., cyclobutyl, cyclohexyl) or heterocyclic rings to explore the impact of ring size and heteroatom incorporation.

Linker Modifications: As discussed in the previous section, the methyl linker can be varied in length or replaced with other functional groups to create a diverse set of analogues.

Table 2: Proposed Structural Analogues of this compound for Academic Exploration

| Analogue Name | Modification | Rationale for Synthesis |

| 2-((4-Methylthiazol-2-yl)methyl)cyclopentan-1-ol | Methyl group at C4 of thiazole | Explore steric and electronic effects |

| 2-((5-Chlorothiazol-2-yl)methyl)cyclopentan-1-ol | Chlorine at C5 of thiazole | Investigate the impact of an electron-withdrawing group |

| 2-(Thiazol-2-ylmethyl)cyclohexan-1-ol | Cyclohexanol instead of cyclopentanol | Study the effect of ring size |

| 2-(2-(Thiazol-2-yl)ethyl)cyclopentan-1-ol | Ethyl linker instead of methyl | Alter the distance between the two rings |

This table presents hypothetical analogues for research purposes.

Exploration of Prodrug Strategies and Chemical Probes (Theoretical Design)

Prodrug Strategies: The development of prodrugs is a common strategy to improve the pharmacokinetic properties of a lead compound. nih.govresearchgate.net For this compound, the hydroxyl group on the cyclopentanol ring is an ideal handle for prodrug design. Esterification of the alcohol to form ester prodrugs is a well-established approach. nih.govresearchgate.net These esters can mask the polar hydroxyl group, potentially increasing the compound's lipophilicity and cell membrane permeability. In the body, these ester prodrugs would be cleaved by esterases to release the active parent compound.

Another potential prodrug strategy involves the formation of carbamates or carbonates from the hydroxyl group. These derivatives can also enhance lipophilicity and may offer different rates of cleavage in vivo.

Table 3: Theoretical Prodrug Strategies for this compound

| Prodrug Type | Promoieties | Potential Advantage |

| Ester | Acetate (B1210297), Pivalate, Benzoate | Increased lipophilicity, potential for improved oral absorption |

| Carbamate | N-methylcarbamate, N,N-dimethylcarbamate | Enhanced stability and modified release profile |

| Carbonate | Ethyl carbonate, Benzyl carbonate | Masking of the hydroxyl group with tunable cleavage rates |

This table outlines theoretical prodrug designs.

Chemical Probes: The design of chemical probes based on the this compound scaffold would be invaluable for studying its biological targets and mechanism of action. researchgate.netnih.gov A chemical probe is a molecule that is used to study and manipulate biological systems. Key features of a good chemical probe include high potency, selectivity, and the presence of a functional group for conjugation to a reporter molecule or a solid support.

To create a chemical probe, the parent molecule could be modified to include a "handle" for further functionalization. This could be a terminal alkyne or azide for click chemistry, a carboxylic acid for amide bond formation, or a photoreactive group for covalent labeling of target proteins. The position of this handle would need to be carefully chosen to minimize disruption of the compound's biological activity.

Another approach is the development of fluorescent probes. This could involve incorporating a fluorophore into the structure of this compound, or designing a molecule where the fluorescence is quenched and is restored upon binding to its biological target.

Table 4: Theoretical Design of Chemical Probes based on this compound

| Probe Type | Modification | Application |

| Affinity Probe | Addition of a terminal alkyne for click chemistry | Target identification and validation |

| Fluorescent Probe | Conjugation of a fluorophore (e.g., fluorescein, rhodamine) | Visualization of the compound's localization in cells |

| Photoaffinity Probe | Incorporation of a benzophenone or diazirine group | Covalent labeling of target proteins |

This table provides a conceptual framework for the design of chemical probes.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Rational Design and Synthesis of Analogues for SAR Studies

The rational design of analogues of 2-(thiazol-2-ylmethyl)cyclopentan-1-ol for SAR studies involves systematic structural modifications to probe the chemical space around the core scaffold. The goal is to identify which parts of the molecule are essential for its biological activity and to optimize properties such as potency and selectivity. bohrium.comnih.gov The synthesis of these analogues can be achieved through various established methods for thiazole (B1198619) ring formation and modification. globalresearchonline.netijper.org

A common and versatile method for synthesizing the thiazole ring is the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide. ijper.org For the synthesis of analogues of the target compound, this could involve reacting a substituted cyclopentanone (B42830) derivative with a suitable thioamide.

Key synthetic intermediates, such as 2-chloro-5-chloromethylthiazole, are also valuable starting materials for generating a library of analogues. epo.orgsemanticscholar.orggoogle.comgoogle.comunifiedpatents.com The chlorine atoms on this intermediate can be readily displaced by various nucleophiles to introduce a wide range of functional groups at different positions of the thiazole ring.

The general synthetic approach for generating analogues for SAR studies would involve:

Modification of the Cyclopentanol (B49286) Ring: Introducing substituents on the cyclopentanol ring or altering the ring size (e.g., to cyclohexanol) to investigate the impact of steric bulk and lipophilicity.

Variation of the Thiazole Ring Substitution: Placing different functional groups (e.g., halogens, alkyl, aryl groups) at the 4 and 5 positions of the thiazole ring to explore electronic and steric effects.

Alteration of the Methylene (B1212753) Linker: Modifying the length or rigidity of the methylene bridge connecting the thiazole and cyclopentanol rings.

The following table outlines a representative set of designed analogues for a hypothetical SAR study.

| Analogue ID | R1 (Cyclopentanol) | R2 (Thiazole C4) | R3 (Thiazole C5) | Synthetic Strategy |

| Parent | H | H | H | Starting Compound |

| A-1 | 4-fluoro | H | H | Modification of cyclopentanone starting material |

| A-2 | 3-methyl | H | H | Modification of cyclopentanone starting material |

| B-1 | H | Methyl | H | Hantzsch synthesis with substituted thioamide |

| B-2 | H | Phenyl | H | Hantzsch synthesis with substituted thioamide |

| C-1 | H | H | Bromo | Halogenation of the thiazole ring |

| C-2 | H | H | Methoxy | Nucleophilic substitution on a halo-thiazole intermediate |

Identification of Pharmacophoric Elements and Key Structural Determinants of Biological Response

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For this compound and its derivatives, several key pharmacophoric elements can be identified based on the known biological activities of thiazole-containing compounds. nih.govmdpi.com

The thiazole ring itself is often considered a "privileged pharmacophore" due to its ability to engage in various non-covalent interactions. nih.gov The key structural determinants for biological response are likely to include:

The Thiazole Ring: The nitrogen atom can act as a hydrogen bond acceptor, while the sulfur atom can participate in other types of interactions. The aromatic nature of the ring allows for potential π-π stacking with aromatic residues in a protein binding pocket. nih.gov

The Hydroxyl Group on the Cyclopentanol Ring: This group can act as a hydrogen bond donor and/or acceptor, which is often crucial for anchoring a molecule to its biological target. nih.gov

The Methylene Linker: The length and flexibility of this linker are important for correctly positioning the thiazole and cyclopentanol moieties for optimal interaction with the target.

| Pharmacophoric Feature | Potential Role in Biological Activity |

| Thiazole Nitrogen | Hydrogen Bond Acceptor |

| Thiazole Sulfur | van der Waals / Other Interactions |

| Thiazole Aromatic Ring | π-π Stacking, Hydrophobic Interactions |

| Cyclopentanol -OH Group | Hydrogen Bond Donor/Acceptor |

| Cyclopentanol Ring | Hydrophobic Anchor, Steric Influence |

Application of Chemoinformatics, Data Mining, and Machine Learning in SAR Analysis

Chemoinformatics, data mining, and machine learning are powerful computational tools that play an increasingly important role in modern drug discovery and SAR analysis. researchgate.netdntb.gov.uanih.govmdpi.com These methods are used to analyze large datasets of chemical structures and their associated biological activities to build predictive models. imist.maimist.maresearchgate.netyoutube.com

For the SAR analysis of this compound analogues, these techniques can be applied in several ways:

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. imist.maimist.ma This is achieved by calculating a set of molecular descriptors (e.g., physicochemical, topological, and electronic properties) for each molecule and then using statistical methods to correlate these descriptors with the observed activity. imist.ma

Machine Learning Algorithms: Various machine learning algorithms can be employed to build robust QSAR models. These include:

Multiple Linear Regression (MLR): A statistical method to model the linear relationship between a set of independent variables (descriptors) and a dependent variable (biological activity).

Partial Least Squares (PLS): A regression method that is particularly useful when the number of descriptors is large and there is multicollinearity among them. researchgate.net

Artificial Neural Networks (ANN): A non-linear modeling technique inspired by the structure of the human brain, capable of capturing complex relationships between structure and activity. imist.maresearchgate.net

Support Vector Machines (SVM): A supervised learning model that can be used for both classification and regression tasks. nih.gov

Data Mining: This involves searching large chemical databases (like ChEMBL) for compounds with similar structural features to this compound to identify potential biological targets and gather existing SAR data. researchgate.net

A typical workflow for a chemoinformatics-driven SAR analysis would involve data collection, descriptor calculation, model building and validation, and finally, the use of the model to predict the activity of new, rationally designed analogues. nih.govimist.ma

Correlation of Structural Variations with Observed Pre-clinical Biological Activities

The core of any SAR study is to correlate specific changes in molecular structure with changes in biological activity. nih.gov This is typically done by synthesizing a series of analogues where one part of the molecule is systematically varied and then testing these compounds in relevant preclinical biological assays (e.g., enzyme inhibition assays, cell-based assays). mdpi.comnih.gov

For this compound, a hypothetical SAR study might investigate the effect of substituents on the thiazole ring. Based on general principles from the literature on other thiazole derivatives, certain trends might be expected. ijper.orgmdpi.com For instance, the introduction of electron-withdrawing or electron-donating groups can modulate the electronic properties of the thiazole ring and influence its binding affinity. ijper.org

The following table provides a hypothetical example of SAR data for a series of analogues, illustrating how structural modifications might affect inhibitory activity against a hypothetical enzyme.

| Analogue ID | Modification | Hypothetical IC50 (µM) | Rationale for Observed Change |

| Parent | None | 10.5 | Baseline activity |

| B-1 | Thiazole-C4-Methyl | 8.2 | Increased hydrophobic interaction in the binding pocket |

| B-2 | Thiazole-C4-Phenyl | 15.8 | Steric clash in the binding pocket |

| C-1 | Thiazole-C5-Bromo | 5.1 | Favorable halogen bonding interaction with the target |

| C-2 | Thiazole-C5-Methoxy | 25.3 | Unfavorable steric or electronic interaction |

Note: The data in this table is hypothetical and for illustrative purposes only.

Such data allows medicinal chemists to build a qualitative understanding of the SAR, which can then be used to design more potent and selective compounds. nih.gov

Investigation of Conformational Preferences and Their Influence on Biological Recognition

The three-dimensional conformation of a molecule is a critical factor in its ability to bind to a biological target. researchgate.netnih.govtandfonline.combohrium.com The investigation of the conformational preferences of this compound and its analogues can provide valuable insights into how their shape influences biological recognition. nih.govacs.orgnih.gov

Conformational analysis can be performed using a combination of experimental and computational techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR techniques, such as the measurement of nuclear Overhauser effects (NOEs) and coupling constants, can provide information about the average conformation of a molecule in solution. nih.gov

Quantum Mechanical Calculations: Computational methods like Density Functional Theory (DFT) can be used to calculate the relative energies of different conformations and to identify the most stable (lowest energy) conformers. nih.gov These calculations can also provide insights into the stereoelectronic interactions that stabilize certain conformations. nih.gov

Understanding the preferred conformations of active analogues can help in the development of a 3D pharmacophore model. This model can then be used for virtual screening of compound libraries to identify new molecules with the desired shape and functionality for biological activity.

Potential Academic Applications and Future Research Directions

Design and Synthesis of Advanced Chemical Probes and Ligands for Biological Systems

The thiazole (B1198619) ring is a common scaffold in medicinal chemistry and is present in numerous biologically active compounds. Future research could involve using "2-(Thiazol-2-ylmethyl)cyclopentan-1-ol" as a foundational structure for developing novel chemical probes. These probes could be designed to interact with specific biological targets, such as enzymes or receptors, where the thiazole moiety might act as a key binding element. The cyclopentanol (B49286) portion of the molecule could be functionalized to attach reporter groups like fluorophores or affinity tags.

Development of Novel Synthetic Methodologies Inspired by the Compound's Architecture

The synthesis of "this compound" itself could inspire new synthetic methods. Challenges in stereoselectively installing the thiazolylmethyl group onto the cyclopentane (B165970) ring could drive the development of novel catalytic or stereocontrolled reactions. The specific spatial arrangement of the alcohol and the heterocyclic ring might allow it to serve as a chiral ligand or catalyst in other asymmetric transformations.

Integration with Fragment-Based Drug Discovery (FBDD) or De Novo Drug Design Approaches

If "this compound" were found to have even weak affinity for a biological target, it could serve as a starting point in fragment-based drug discovery (FBDD). The compound represents a combination of a heterocyclic fragment (thiazole) and an aliphatic cyclic fragment (cyclopentane), which could be optimized and elaborated to create more potent and selective drug candidates. Computational methods in de novo drug design could also use this structure as a building block for generating novel molecular architectures.

Exploration of New Pre-clinical Biological Spaces and Therapeutic Hypotheses

Initial biological screening of "this compound" would be a critical first step. Given the diverse biological activities of thiazole-containing compounds (which include antimicrobial, anti-inflammatory, and anticancer properties), this molecule could be tested against a wide range of biological targets and in various disease models. Any confirmed activity would open up new avenues for therapeutic hypotheses and pre-clinical investigation.

Interdisciplinary Collaborative Research in Chemical Biology and Medicinal Chemistry

The potential of "this compound" could best be explored through collaborations between synthetic chemists, medicinal chemists, and chemical biologists. Synthetic chemists would be needed to develop efficient routes to this compound and its derivatives. Medicinal chemists and chemical biologists would then be essential for designing and executing biological assays, identifying targets, and elucidating mechanisms of action.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(Thiazol-2-ylmethyl)cyclopentan-1-ol, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as:

- Step 1 : Introduction of the thiazole moiety via alkylation or Grignard reactions. For example, coupling cyclopentanone derivatives with thiazole-containing reagents under anhydrous conditions (e.g., THF, 0–5°C) .

- Step 2 : Reduction of ketone intermediates to alcohols using catalysts like NaBH₄ or catalytic hydrogenation (H₂/Pd-C) .

- Analytical Validation : Purity is assessed via HPLC (≥95%) and structural confirmation via ¹H/¹³C NMR and FT-IR. For example, the hydroxyl group shows a characteristic peak at ~3300–3500 cm⁻¹ in IR .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H NMR identifies protons on the cyclopentanol ring (δ 1.5–2.5 ppm) and thiazole methyl group (δ 3.0–3.5 ppm). ¹³C NMR confirms quaternary carbons in the thiazole ring (~150–160 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) determines molecular ion peaks (e.g., [M+H]⁺ for C₉H₁₂N₂OS: calc. 213.0794) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) ensure purity .

Q. How does the compound’s structure influence its solubility and stability in biological assays?

- Methodological Answer :

- Solubility : The hydroxyl and thiazole groups enhance polarity, making it soluble in polar solvents (e.g., DMSO, ethanol). LogP values (~1.5–2.0) predict moderate membrane permeability .

- Stability : Susceptible to oxidation at the thiazole sulfur; storage under inert gas (N₂/Ar) at –20°C is recommended. Stability in buffer (pH 7.4) should be validated via LC-MS over 24–48 hours .

Advanced Research Questions

Q. What computational methods (e.g., DFT) can predict the electronic and steric effects of this compound in catalytic or biological systems?

- Methodological Answer :

- Density Functional Theory (DFT) : Models HOMO/LUMO energies to predict reactivity. For example, the thiazole ring’s electron-deficient nature (LUMO ~ -1.5 eV) facilitates nucleophilic interactions .

- Molecular Dynamics (MD) : Simulates binding to biological targets (e.g., enzymes) using software like GROMACS. Key interactions include hydrogen bonding (cyclopentanol OH) and π-stacking (thiazole ring) .

Q. How can stereochemical outcomes be controlled during synthesis, and what are the implications for biological activity?

- Methodological Answer :

- Chiral Resolution : Use chiral catalysts (e.g., BINAP-Ru complexes) or chiral HPLC columns to isolate enantiomers. For example, (1R,2R)- and (1S,2S)-diastereomers show differing IC₅₀ values in enzyme inhibition assays .

- Biological Implications : Enantiomers may exhibit divergent pharmacokinetics (e.g., metabolic stability via cytochrome P450 isoforms) .

Q. What strategies resolve contradictions in reported biological activities (e.g., antioxidant vs. pro-oxidant effects) of this compound?

- Methodological Answer :

- Dose-Response Studies : Test concentrations across a wide range (nM–mM) in cell-based assays (e.g., ROS detection via DCFH-DA). Pro-oxidant effects often emerge at high doses due to redox cycling .

- Mechanistic Profiling : Use knockout cell lines (e.g., Nrf2⁻/⁻) to isolate pathways. For example, antioxidant activity may depend on Nrf2/ARE signaling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.